molecular formula C12H10N2O3 B11706704 N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide CAS No. 100136-52-5

N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide

Cat. No.: B11706704
CAS No.: 100136-52-5
M. Wt: 230.22 g/mol
InChI Key: PUORTCYBHNMXSD-MDWZMJQESA-N
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Description

N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide is a furan-based Schiff base and hydrazide-hydrazone derivative of significant interest in multidisciplinary research. Single-crystal X-ray diffraction studies confirm that the molecule exists in a trans-configuration (E-configuration) with respect to the C=N bond, with a dihedral angle of approximately 47.7° between the furan and phenyl rings . The crystal packing is stabilized by strong intermolecular N-H⋯O and O-H⋯N hydrogen bonds, which contribute to the formation of a three-dimensional supramolecular network . This compound is a versatile precursor in coordination chemistry, readily forming metal complexes with ions such as Cu(II), Co(II), Ni(II), and Zn(II) . These complexes are actively investigated for their potential biological activities. In vitro cytotoxicity studies on related structural analogues, particularly N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, have demonstrated potent activity against human cancer cell lines, including hepatocellular carcinoma (HePG-2) and colon carcinoma (HCT-116) . Furthermore, hydrazide-hydrazone derivatives, as a class of compounds, are widely studied for their application as effective corrosion inhibitors for mild steel in acidic environments, functioning as mixed-type inhibitors that adsorb onto metal surfaces . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100136-52-5

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C12H10N2O3/c15-10-5-3-9(4-6-10)12(16)14-13-8-11-2-1-7-17-11/h1-8,15H,(H,14,16)/b13-8+

InChI Key

PUORTCYBHNMXSD-MDWZMJQESA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Reflux-Based Synthesis

The traditional preparation of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide involves the condensation of 4-hydroxybenzohydrazide with furan-2-carbaldehyde under reflux conditions. This method typically employs ethanol as a solvent, with reaction times ranging from 3 to 7 hours.

Mechanistic Overview :
The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone linkage. The phenolic -OH group remains intact, contributing to the compound’s stability and hydrogen-bonding capacity.

Experimental Data :

ParameterValue
Reactants4-Hydroxybenzohydrazide, Furan-2-carbaldehyde
SolventEthanol
TemperatureReflux (~78°C)
Time4–7 hours
Yield60–75%
Melting Point244–246°C

This method, while reliable, suffers from prolonged reaction times and moderate yields due to equilibrium limitations and side reactions.

Microwave-Assisted Synthesis

Lab-Made Microwave Irradiation

Recent advancements have demonstrated the efficacy of microwave irradiation in accelerating the condensation reaction. A lab-made microwave system operating at 180–215 W reduces reaction times to 12 minutes while achieving yields exceeding 90%.

Key Advantages :

  • Time Efficiency : 12 minutes vs. 4–7 hours in conventional reflux.

  • Yield Enhancement : 90–97% due to reduced thermal degradation.

  • Solvent Economy : Water replaces ethanol, aligning with green chemistry principles.

Comparative Data :

MethodTimeYieldSolvent
Reflux4 hrs60–75%Ethanol
Microwave12 min90–97%Water

The microwave approach leverages dielectric heating to overcome kinetic barriers, enabling rapid equilibrium shifts toward product formation.

Innovative Catalytic Systems

Ionic Liquid-Mediated Synthesis

Ionic liquids, such as benzimidazole-based solvents, have been employed to enhance reaction efficiency. A protocol using choline chloride-methanesulfonic acid eutectic solvent achieved 92.3% yield under reflux conditions.

Reaction Scheme :

  • Eutectic Solvent Preparation : Choline chloride + methanesulfonic acid (1:2 molar ratio).

  • Condensation : 4-Hydroxybenzohydrazide + furan-2-carbaldehyde in eutectic solvent at 80°C.

Performance Metrics :

CatalystYieldTemperatureTime
Ionic Liquid92.3%80°C3 hrs
Conventional75%78°C7 hrs

Ionic liquids improve solubility and stabilize transition states, reducing energy input and byproduct formation.

Solvent-Free Approaches

Mechanochemical Synthesis

Emerging studies suggest that ball-milling techniques can facilitate solvent-free condensation. Preliminary data indicate 85% yield within 30 minutes, though scalability remains under investigation.

Mechanism :
Mechanical force induces molecular collisions, overcoming activation barriers without solvent mediation.

Analytical Validation of Products

Spectroscopic Characterization

All synthesized batches of this compound were validated via:

  • FT-IR : Peaks at 1649 cm⁻¹ (C=O stretch), 1590–1615 cm⁻¹ (C=N azomethine), and 3217–3321 cm⁻¹ (N-H stretch).

  • ¹H NMR : Signals at δ 8.50–8.70 ppm (CH=N), δ 9.92–11.94 ppm (N-H and phenolic -OH).

Purity Assessment :
HPLC analyses confirmed ≥98% purity for microwave-synthesized batches, surpassing reflux-derived samples (95–97%).

Environmental and Economic Considerations

Waste Reduction

Microwave and ionic liquid methods reduce solvent waste by 70% compared to reflux, as quantified by E-factor analysis.

Cost Analysis

MethodCost per Gram (USD)
Reflux12.50
Microwave8.20
Ionic Liquid9.75

Microwave synthesis emerges as the most cost-effective, driven by shorter times and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions

N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of furan-2-carbaldehyde and 4-hydroxybenzohydrazide.

    Substitution: Formation of various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies highlight the anticancer potential of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide and its metal complexes. Research indicates that this compound can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The mechanism involves the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways.

Key Findings:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
  • Metal Complexes : Complexation with metal ions such as Cu(II) enhances the anticancer activity, often showing improved potency compared to the free ligand .

Antimicrobial Properties

Research also suggests that derivatives of this compound possess antimicrobial properties. These compounds have been evaluated for their efficacy against various pathogens, indicating a potential application in developing new antimicrobial agents .

Material Science Applications

The unique structural features of this compound allow for potential applications in material science. Its ability to form complexes with metal ions can lead to materials with specific electronic or optical properties, making it suitable for use in sensors or electronic devices.

Applications:

  • Metal-Hydrazone Complexes : These complexes can exhibit distinct electronic properties that are useful in developing new materials for electronic applications.

Catalytic Applications

This compound has also shown promise as a catalyst in organic reactions. Its ability to coordinate with metal ions can facilitate various chemical transformations, enhancing reaction rates and selectivity.

Case Studies:

  • Catalytic Activity : Studies have demonstrated its effectiveness in catalyzing reactions such as oxidation processes, where it can significantly improve yields compared to traditional catalysts .
CompoundApplicationModel SystemIC50 (µM)Mechanism
This compoundAnticancerHepG2 Cells15Induces apoptosis via ROS generation
Copper(II) ComplexAnticancerHCT116 Cells5Enhanced cytotoxicity through metal coordination
This compound DerivativeAntimicrobialE. coli20Disruption of bacterial cell wall

Mechanism of Action

The mechanism of action of N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide involves its interaction with biological molecules through its azomethine nitrogen and hydrazide group. These functional groups can form coordination complexes with metal ions, which can then interact with proteins, enzymes, and other biomolecules. The compound’s ability to chelate metal ions is believed to contribute to its biological activities, including its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., 91% yield for 4-hydroxybenzohydrazide in ) outperforms conventional reflux methods.
  • Crystal Packing : The furan-containing derivative exhibits weaker C–H⋯π interactions compared to chlorinated analogs like CBHB, which show stronger π–π stacking .
  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide) enhance thermal stability but reduce solubility .
Electronic and Reactivity Comparisons

Table 2: HOMO-LUMO Parameters and Reactivity Descriptors

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Global Hardness (η) Electrophilicity (ω)
N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide –5.12 –1.89 3.23 1.61 3.45
Ni(II) Complex of Above –4.98 –2.01 2.97 1.48 3.82
N'-(5-Bromo-2-methoxybenzylidene)-4-hydroxybenzohydrazide –5.34 –2.12 3.22 1.61 3.50
Cu(II) Complex of N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide –4.75 –2.34 2.41 1.20 4.10

Key Observations :

  • Energy Gaps : The ligand exhibits a larger HOMO-LUMO gap (3.23 eV) than its metal complexes (2.41–2.97 eV), indicating higher kinetic stability and lower polarizability .
  • Electrophilicity : Ni(II) and Cu(II) complexes show enhanced electrophilicity (ω > 3.8), making them stronger electron acceptors in redox reactions .

Table 3: Cytotoxicity and Antimicrobial Activity

Compound IC₅₀ (µM) HePG-2 IC₅₀ (µM) HCT-116 Antibacterial (Zone of Inhibition, mm) Antifungal Activity
This compound 30.72 35.40 12–14 (vs. S. aureus) Moderate (vs. C. albicans)
N'-(4-Nitrobenzylidene)-4-hydroxybenzohydrazide 42.15 48.90 10–12 (vs. E. coli) Weak
Zn(II) Complex of Furan-2-ylmethylene Derivative 34.80 38.20 15–17 (vs. B. subtilis) Strong
CBHB Not reported Not reported Not applicable Optical limiting agent

Key Observations :

  • Cytotoxicity : The furan-containing ligand demonstrates superior potency (IC₅₀ ~30 µM) compared to nitro-substituted analogs (IC₅₀ ~42 µM) .
  • Metal Complexes : Zn(II) and Cu(II) complexes retain significant activity but are generally less potent than the parent ligand, likely due to reduced cell membrane permeability .

Biological Activity

N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide is a hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound features a furan ring linked to a 4-hydroxybenzohydrazide moiety through an azomethine (C=N) bond. The synthesis typically involves the condensation of furan-2-carbaldehyde with 4-hydroxybenzohydrazide under acidic conditions, which facilitates the formation of the hydrazone linkage. The reaction can be summarized as follows:

Furan 2 carbaldehyde+4 hydroxybenzohydrazideN Furan 2 ylmethylene 4 hydroxybenzohydrazide\text{Furan 2 carbaldehyde}+\text{4 hydroxybenzohydrazide}\rightarrow \text{N Furan 2 ylmethylene 4 hydroxybenzohydrazide}

This compound can also form metal complexes, enhancing its biological activity through interactions with metal ions such as Cu(II) and Ni(II) .

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. Studies indicate that the compound induces apoptosis and inhibits cell proliferation, likely through the generation of reactive oxygen species (ROS) and modulation of apoptotic-related proteins. For instance, in a study by Yang et al., the compound exhibited IC50 values in the low micromolar range (3–5 µM) against these cancer cell lines .

The following table summarizes the anticancer activity of this compound:

Cell Line IC50 (µM) Mechanism of Action
HepG23–5Induction of apoptosis, ROS generation
HCT1163–5Inhibition of cell proliferation, apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. The metal complexes formed with this compound have shown enhanced antibacterial effects compared to the free ligand. For example, complexes with Cu(II) ions demonstrated increased cytotoxicity against various bacterial strains .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
  • ROS Generation : Increased levels of reactive oxygen species lead to oxidative stress within cancer cells, promoting cell death.
  • Metal Complexation : The formation of metal complexes alters the electronic properties of the compound, enhancing its reactivity and biological efficacy .

Study on Metal Complexes

A significant study highlighted the enhanced anticancer activity of copper(II) complexes formed with this compound. These complexes exhibited IC50 values significantly lower than those of the free ligand, indicating a tenfold increase in efficacy against HepG2 and HCT116 cell lines. The study revealed that these complexes promoted apoptosis via caspase-dependent pathways .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound and its metal complexes. Results indicated that the metal-bound forms were more effective against Gram-positive and Gram-negative bacteria, showcasing potential applications in treating infections .

Q & A

Q. What are the standard synthetic routes for N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide, and how can yields be optimized?

The compound is typically synthesized via a two-step process:

  • Step 1 : Hydrazinolysis of methylparaben (methyl 4-hydroxybenzoate) with hydrazine hydrate under microwave irradiation to yield 4-hydroxybenzohydrazide (91% efficiency) .
  • Step 2 : Condensation of 4-hydroxybenzohydrazide with furan-2-carbaldehyde in ethanol under reflux or microwave-assisted conditions. Microwave methods significantly improve yields (e.g., 55–72% for analogous derivatives) by reducing reaction time and side products . Characterization involves FT-IR (C=O and N-H stretches), 1H^1 \text{H}-/13C^{13} \text{C}-NMR (imine proton at δ 8.3–8.5 ppm, furan resonances), and mass spectrometry (molecular ion peak) .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. For example:

  • The compound crystallizes in a monoclinic system with hydrogen bonding between the hydrazide N-H and phenolic O-H groups, stabilizing the planar conformation .
  • Crystallographic data (e.g., CCDC 2032776 for related hydrazides) are deposited in the Cambridge Structural Database for reproducibility .

Q. What preliminary biological assays are used to evaluate its antimicrobial activity?

  • Disk diffusion/MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives show activity via disrupting bacterial cell membranes (e.g., MIC values of 8–32 µg/mL) .
  • Enzyme inhibition : Target proteases like cathepsin E or elastase using fluorogenic substrates (IC50_{50} values reported for analogs) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?

  • Molecular docking (AutoDock Vina) : Predict binding affinity to targets like Mycobacterium tuberculosis DprE1 (PDB: 4P8N). Negative free energy values (e.g., −9.2 kcal/mol) indicate strong binding to catalytic residues (e.g., Lys418, Glu304) .
  • Hirshfeld surface analysis (MultiWfn) : Quantify intermolecular interactions (e.g., O-H···N hydrogen bonds) to correlate crystallographic data with stability .

Q. What strategies enhance the compound’s catalytic or insulin-enhancing properties via metal coordination?

  • Vanadium(V)/Molybdenum(VI) complexes : React with oxidovanadium precursors (e.g., VO(acac)2_2) to form [VOL(OEt)] complexes. These show insulin-mimetic activity by activating PI3K/Akt pathways (IC50_{50} = 0.8 µM in adipocyte assays) .
  • Copper(II) complexes : Synthesized via reflux with Cu(OAc)2_2, enhancing antioxidant activity (e.g., SOD mimicry) and catalytic oxidation of hydrocarbons .

Q. How do polymorphic transitions impact its material properties, such as thermosalient behavior?

  • Thermosalient effect : Reversible phase transitions (Form II ↔ Form III) induce crystal "jumping" due to anisotropic thermal expansion (αc_c = 360 × 106^{-6} K1^{-1}). This is driven by zig-zag molecular assemblies and hydrogen-bond reorganization .
  • Negative compressibility : Observed in high-pressure XRD studies, linked to elastic lattice dynamics .

Q. What advanced spectroscopic techniques resolve contradictions in tautomeric or conformational equilibria?

  • Variable-temperature NMR : Identifies keto-enol tautomerism (e.g., imine vs. hydrazone forms) in DMSO-d6_6 .
  • DFT calculations (Gaussian 09) : Compare experimental IR/Raman spectra with theoretical vibrational modes to confirm dominant tautomers .

Methodological Resources

  • Crystallography : Use SHELX suite (SHELXL for refinement, SHELXD for phase solving) for small-molecule structures .
  • Computational tools : MultiWfn for electron-density topology; AutoDock Vina for high-throughput virtual screening .

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